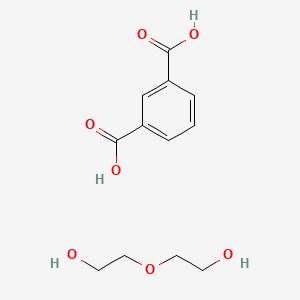
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: The oxidation of hydroxyl groups results in the formation of carboxylic acids.
Reduction: The reduction of carboxylic acid groups leads to the formation of primary alcohols.
Substitution: Electrophilic aromatic substitution reactions yield various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of resins, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxylic acid groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also similar in structure but with carboxylic acid groups in the para position.
Ethylene glycol: Contains hydroxyl groups but lacks the aromatic ring and carboxylic acid groups.
The uniqueness of this compound lies in its combination of aromatic, hydroxyl, and carboxylic acid functionalities, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60135-93-5 |
|---|---|
Formule moléculaire |
C12H16O7 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clé InChI |
KFGCQOLKVDHXJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(COCCO)O |
Numéros CAS associés |
60135-93-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


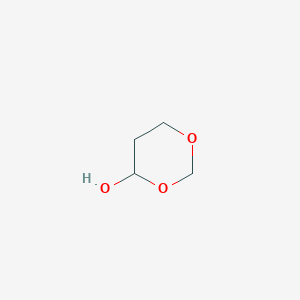

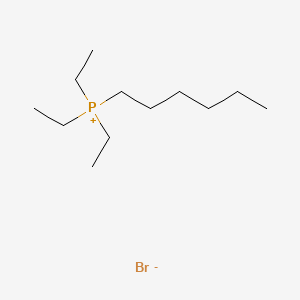
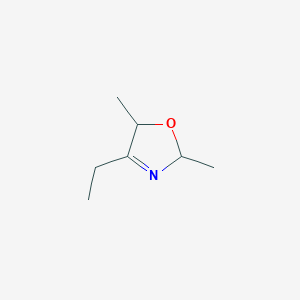

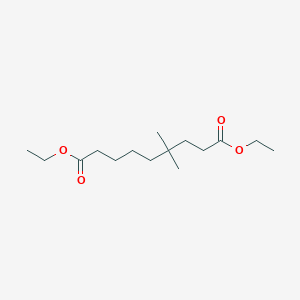
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
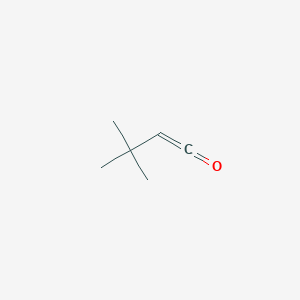
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)




